![molecular formula C18H18N2O3S2 B2799954 N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(ethylthio)benzamide CAS No. 886933-62-6](/img/structure/B2799954.png)
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(ethylthio)benzamide
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Overview
Description
“N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(ethylthio)benzamide” is a complex organic compound. It contains a benzothiazole ring, which is a heterocyclic compound (a compound that contains atoms of at least two different elements in its rings) with a benzene ring fused to a thiazole ring .
Molecular Structure Analysis
The molecular structure of “N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(ethylthio)benzamide” would likely be complex due to the presence of multiple functional groups. The compound contains a benzothiazole ring, which is a planar, aromatic, and heterocyclic entity .Scientific Research Applications
- Reference : Xu et al. (2018) reported these findings in the journal Bioorganic & Medicinal Chemistry .
- Reference : Berberine, a related compound, was studied in this context by Zhang et al. (2007) in the Journal of Pharmacology and Experimental Therapeutics .
Alzheimer’s Disease Research
Anticancer Research
Chemical Properties and Synthesis
Mechanism of Action
Target of Action
The primary targets of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(ethylthio)benzamide are currently unknown. This compound is structurally similar to other benzothiazole derivatives, which have been reported to interact with various biological targets . .
Mode of Action
Benzothiazole derivatives have been reported to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The specific interactions of this compound with its targets, and the resulting changes, are subjects of ongoing research.
Biochemical Pathways
Without specific target identification, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Benzothiazole derivatives have been implicated in a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Benzothiazole derivatives have been reported to exhibit a variety of biological effects, including cytotoxicity against cancer cells .
Action Environment
The action, efficacy, and stability of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(ethylthio)benzamide can be influenced by various environmental factors. For instance, solvent polarity has been shown to affect the excited state intramolecular proton transfer (ESIPT) reaction of certain benzothiazole derivatives .
properties
IUPAC Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-ethylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-4-24-12-7-5-11(6-8-12)17(21)20-18-19-13-9-14(22-2)15(23-3)10-16(13)25-18/h5-10H,4H2,1-3H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJBJGNUWCNSQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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